molecular formula C7H10N2O3S B1586444 4-Methoxy-6-methyl-2-(methylsulfonyl)pyrimidine CAS No. 57268-32-3

4-Methoxy-6-methyl-2-(methylsulfonyl)pyrimidine

Cat. No. B1586444
CAS RN: 57268-32-3
M. Wt: 202.23 g/mol
InChI Key: NCSJCLQCRJIZMP-UHFFFAOYSA-N
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Description

4-Methoxy-6-methyl-2-(methylsulfonyl)pyrimidine is a white to light yellow solid . It is a heterocyclic compound that is widely used in scientific research and industry. The molecular formula is C7H10N2O3S and the average mass is 202.231 Da .


Synthesis Analysis

4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine can be prepared by the oxidation of 2-methylthio-4,6-dimethoxypyrimidine . In a preferred variant of the synthesis process, an aqueous base such as an alkali metal hydroxide is added dropwise with stirring at reaction temperatures of from 10° to 90° C. to the aqueous-acidic reaction mixture until the pH range of the reaction mixture is 5-8 .


Molecular Structure Analysis

The molecular structure of 4-Methoxy-6-methyl-2-(methylsulfonyl)pyrimidine consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms. It has a methoxy group (-OCH3) attached at the 4th position, a methyl group (-CH3) at the 6th position, and a methylsulfonyl group (-SO2CH3) at the 2nd position .


Physical And Chemical Properties Analysis

4-Methoxy-6-methyl-2-(methylsulfonyl)pyrimidine is a white to light yellow solid . It has a molecular weight of 202.23 g/mol . The melting point ranges from 127°C to 131°C .

Scientific Research Applications

    Neuroprotection and Anti-neuroinflammatory Agents

    • Field : Pharmaceutical Research .
    • Application : Pyrimidine and its derivatives have been used to study neuroprotection and anti-inflammatory activity .
    • Methods : A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized. Their neuroprotective and anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
    • Results : The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties .

    Anti-Fibrosis Activity

    • Field : Medicinal Chemistry .
    • Application : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
    • Methods : The anti-fibrosis activity was evaluated by Picro-Sirius red staining, hydroxyproline assay and ELISA detection of Collagen type I alpha 1 (COL1A1) protein expression .
    • Results : Compounds 12m and 12q effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .

    Synthesis of Hyperbranched Poly(arylene pyrimidine ether)s

    • Field : Polymer Chemistry .
    • Application : 4,6-dichloro-2-(methylsulfonyl)pyrimidine was used to synthesize two new hyperbranched poly(arylene pyrimidine ether)s with diphenol via a nucleophilic substitution polymerization .
    • Methods : The synthesis involved using a novel leaving group, methylsulfone activated by pyrimidine .
    • Results : The result was the successful synthesis of two new hyperbranched poly(arylene pyrimidine ether)s .

    Herbicide Synthesis

    • Field : Agrochemical Industry .
    • Application : 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine is used as an intermediate in the synthesis of herbicides such as sulcotrione .
    • Methods : The synthesis involves a series of reactions including oxidation and nucleophilic substitution .
    • Results : The result is the production of potent herbicides .

    Synthesis of 2-Cyanopyrimidines

    • Field : Organic Chemistry .
    • Application : 4,6-Dichloro-2-(methylthio)pyrimidine was converted to 4-chloro-6-methoxy-2-(methylthio)pyrimidine and 4,6-dimethoxy-2-(methylthio)pyrimidine .
    • Methods : The synthesis involved a series of reactions including chlorination with N-chlorosuccinimide (NCS) .
    • Results : The result was the successful synthesis of 5-chloro-4,6-dimethoxy-2-(methylthio)pyrimidine .

    Selective COX-2 Inhibitors

    • Field : Medicinal Chemistry .
    • Application : A new series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines was designed, synthesized, and evaluated as selective COX-2 inhibitors .
    • Methods : The synthesis involved a series of reactions and the compounds were characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .
    • Results : Among these compounds, one exhibited the highest potency and selectivity against COX-2 enzyme .

Safety And Hazards

4-Methoxy-6-methyl-2-(methylsulfonyl)pyrimidine can cause skin irritation and serious eye irritation. It may also cause respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray. In case of skin contact, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

4-methoxy-6-methyl-2-methylsulfonylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3S/c1-5-4-6(12-2)9-7(8-5)13(3,10)11/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCSJCLQCRJIZMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)S(=O)(=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378241
Record name 4-methoxy-6-methyl-2-(methylsulfonyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-6-methyl-2-(methylsulfonyl)pyrimidine

CAS RN

57268-32-3
Record name 4-methoxy-6-methyl-2-(methylsulfonyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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